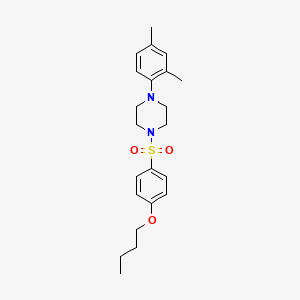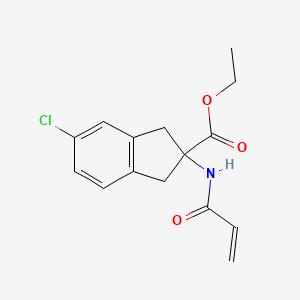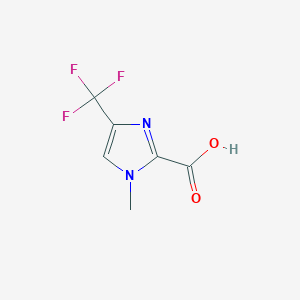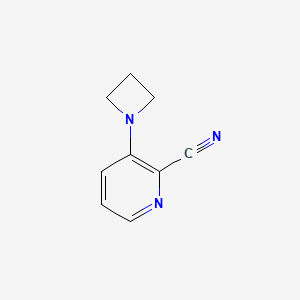![molecular formula C10H14N2OS B2688602 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 2199301-81-8](/img/structure/B2688602.png)
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic molecule that contains a thiazole ring and a bicyclo[2.2.2]octane structure . Thiazoles are an important class of heterocyclic compounds found in many biologically active drugs . Bicyclo[2.2.2]octane is a type of cycloalkane that is used in various chemical reactions .
Synthesis Analysis
The synthesis of thiazole and thiazolyl compounds has been a fascinating field in therapeutic science . Various synthetic procedures have been reported, including the Hantzsch reaction and multi-component approaches . The synthesis of complex bicyclo[3.2.1]octane scaffolds has also been developed .Molecular Structure Analysis
The geometric structure calculations of similar compounds have been performed at various levels . The substituent effects in disubstituted cyclohexa-1,3-diene systems have been examined, and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems have been evaluated .Chemical Reactions Analysis
DABCO (1,4-diazabicyclo[2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the one , have been found to exhibit antimicrobial properties . They have been used in the development of new molecules with potent antimicrobial activities .
Anticancer Activity
Thiazole-based compounds have been studied for their potential anticancer properties . For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential applications in this area.
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.
Antioxidant Activity
Thiazole-based compounds have been found to exhibit antioxidant properties . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could be used in the development of new antioxidants .
Hepatoprotective Activity
Thiazole derivatives have been associated with hepatoprotective activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.
Industrial Applications
Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential industrial applications.
Antibacterial Properties
A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which could include “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”, were synthesized and their antibacterial properties were evaluated against various bacterial strains .
Orientations Futures
The study of the substituent effect in disubstituted cyclohexa-1,3-diene systems and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems could be a potential future direction . Additionally, the development of new synthetic ways for the development of thiazole and thiazolyl compounds is of remarkable concern .
Propriétés
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-4-12-5-2-8(1)9(7-12)13-10-11-3-6-14-10/h3,6,8-9H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQOLOLPFXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)


![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2688535.png)



![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)
![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)